

In-Depth Technical Guide: Physical and Chemical Properties of Pyrazole-Based Compounds

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Compound of Interest

Compound Name: (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone

CAS No.: 68287-72-9

Cat. No.: B1269927

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Executive Summary

Pyrazole (1,2-diazole) represents a "privileged scaffold" in modern medicinal chemistry and agrochemistry.[1] Its unique five-membered heteroaromatic structure—containing two adjacent nitrogen atoms—confers amphoteric properties, distinct tautomeric equilibria, and versatile coordination modes.[2] This guide provides a rigorous analysis of the physicochemical properties, reactivity profiles, and synthetic methodologies of pyrazoles, tailored for high-level research and drug development applications.

Molecular Architecture & Physical Properties[2][3] [4]

Electronic Structure and Aromaticity

Pyrazole (

) is a planar,

-excessive heterocycle with 6

-electrons obeying Hückel's rule (

).[3]

- N1 (Pyrrole-like): Contributes two electrons to the π -system via an unhybridized p-orbital. This nitrogen is hydrogen-bond donating (HBD).
- N2 (Pyridine-like): Contributes one electron to the π -system. The lone pair resides in an sp² orbital orthogonal to the π -system, making it basic and hydrogen-bond accepting (HBA).

Crystallographic Metrics: Single-crystal X-ray diffraction studies reveal bond length alternations indicative of delocalization, though less symmetric than benzene.

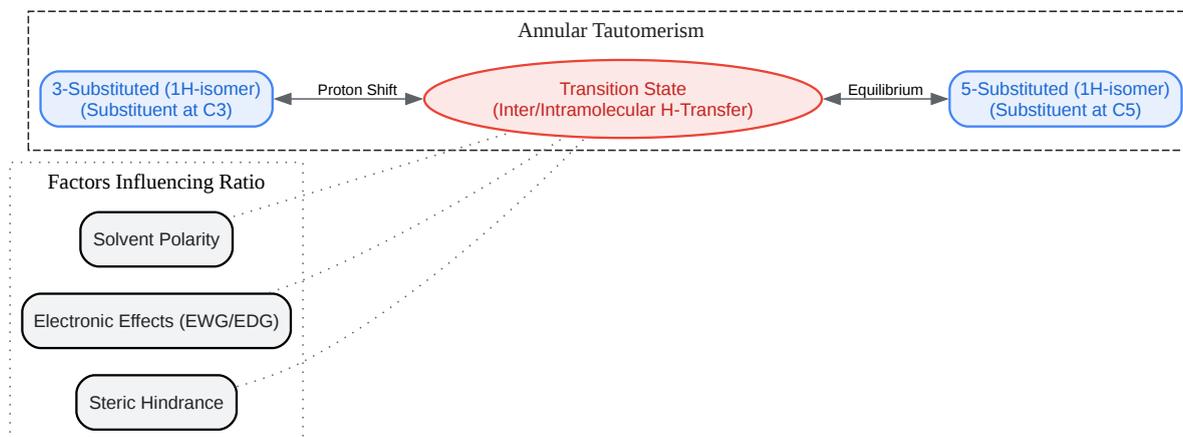
- N1–N2 Bond: ~1.34–1.36 Å (Intermediate between single and double bond).
- C3–C4 / C4–C5 Bonds: Typical aromatic range (~1.37–1.41 Å).

Annular Tautomerism

One of the most critical features of N-unsubstituted pyrazoles is annular tautomerism (prototropy).[4] The proton oscillates between N1 and N2, creating an equilibrium between 3-substituted and 5-substituted isomers.[4]

- Solvent Effects: In non-polar solvents, pyrazoles often form cyclic dimers or trimers via intermolecular hydrogen bonds.[5] In polar protic solvents (e.g., water, MeOH), the solvent mediates the proton transfer.
- Substituent Effects:
 - Electron-Withdrawing Groups (EWG): Generally favor the tautomer where the proton is on the nitrogen closer to the EWG (stabilizing the lone pair on the adjacent N).
 - Steric Bulk: Large groups at positions 3/5 favor the tautomer that minimizes steric clash with the N-H.

Visualization: Tautomeric Equilibrium



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Caption: Dynamic equilibrium between 3- and 5-substituted pyrazole tautomers mediated by proton transfer.

Chemical Reactivity & Protocols

Acid-Base Chemistry (Amphotericity)

Pyrazoles are amphoteric, acting as both weak bases and weak acids.^[6] This duality is exploited in salt formation and metal coordination.

Table 1: Comparative pKa Values of Pyrazole Derivatives

Compound	pKa (Conjugate Acid, BH ⁺)	pKa (Acidity, NH)	Electronic Effect
Pyrazole	2.52	14.21	Reference
3-Methylpyrazole	3.56	15.0	EDG (+I) increases basicity
3-Nitropyrazole	-4.66	9.67	EWG (-M/-I) drastically reduces basicity
4-Bromopyrazole	0.64	12.4	Weak EWG reduces basicity
1-Methylpyrazole	2.06	N/A	No acidic NH; basicity drops slightly

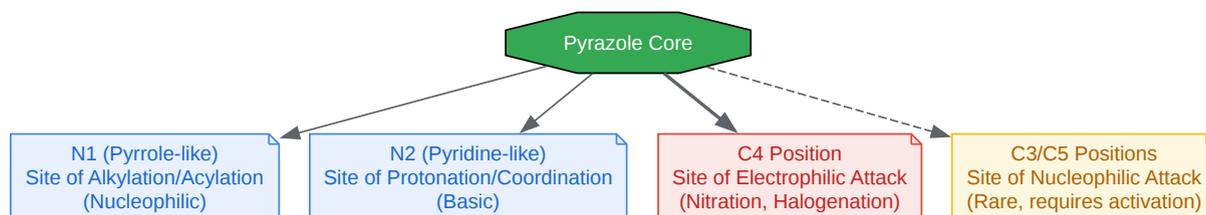
Note: Values are approximate aqueous pKa. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS preferentially at the C4 position.

- Mechanism: Attack at C4 generates a resonance-stabilized sigma complex that preserves the integrity of the two nitrogen atoms better than attack at C3 or C5.
- Conditions: Nitration (), Halogenation ()
or
(), and Sulfonation occur readily.

Visualization: Reactivity Map



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Caption: Reactivity hotspots on the pyrazole scaffold. C4 is the primary site for electrophilic substitution.

Experimental Protocol: Regioselective N-Alkylation

N-alkylation often produces mixtures of regioisomers (1,3- vs 1,5-substituted products) due to tautomerism.

Standard Protocol (Base-Mediated):

- Reagents: Pyrazole derivative (1.0 eq), Alkyl Halide (1.1 eq),
or
(1.2 eq).
- Solvent: DMF or Acetonitrile (anhydrous).
- Procedure:
 - Dissolve pyrazole in solvent under atmosphere.
 - Add base at 0°C; stir for 30 min (deprotonation).
 - Add alkyl halide dropwise.
 - Warm to RT and monitor by TLC/LC-MS.

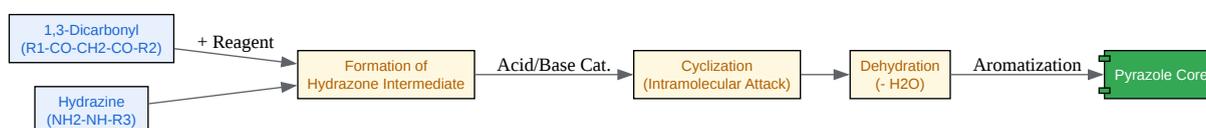
- Regiocontrol Insight: Alkylation generally favors the less sterically hindered nitrogen (yielding the 1,3-isomer) or the nitrogen with higher electron density, depending on the transition state.

Synthesis & Manufacturing

Knorr Pyrazole Synthesis

The condensation of hydrazines with 1,3-dicarbonyl compounds is the industry standard for generating the pyrazole core.[7]

Visualization: Knorr Synthesis Workflow



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Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis from 1,3-dicarbonyls and hydrazines.

Critical Considerations:

- Regioselectivity: Using unsymmetrical 1,3-dicarbonyls with substituted hydrazines yields regioisomers. The major product is usually dictated by the attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl carbon.
- Paal-Knorr Distinction: While often conflated, Paal-Knorr strictly refers to 1,4-dicarbonyl condensations (yielding pyrroles). The 1,3-dicarbonyl condensation is the Knorr Pyrazole Synthesis.[8]

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

Pyrazoles are frequently used as bioisosteres for:

- Phenyl rings: To improve solubility and lower LogP (lipophilicity).
- Imidazoles/Triazoles: To modulate pKa and metabolic stability (CYP450 inhibition).

Drug Case Studies

- Celecoxib (Celebrex): A 1,5-diarylpyrazole. The pyrazole core serves as a rigid scaffold orienting the sulfonamide and phenyl groups to selectively bind the COX-2 active site.
- Rimonabant: Utilizes the pyrazole core to antagonize the CB1 receptor.
- Sildenafil (Viagra): Contains a pyrazolo[4,3-d]pyrimidine fused system, mimicking the purine ring of cGMP.

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